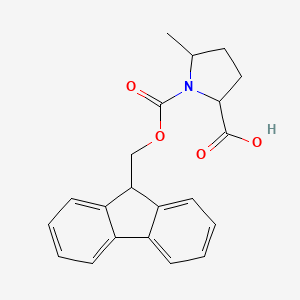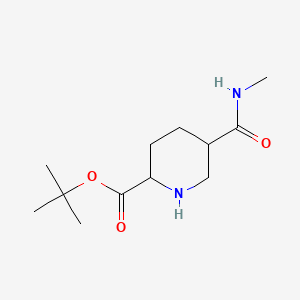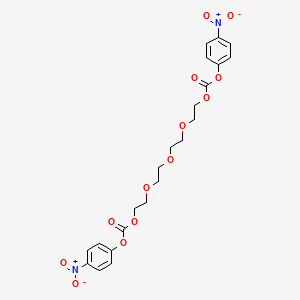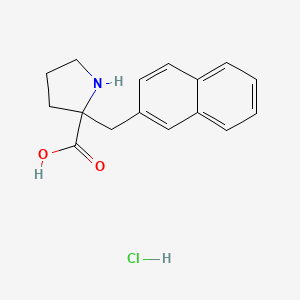![molecular formula C71H116N3O15P B15128878 (2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DSPE-PEG4-DBCO is a compound that combines the properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), polyethylene glycol (PEG), and dibenzocyclooctyne (DBCO). This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The DSPE component provides hydrophobic properties, allowing for encapsulation and congregation of hydrophobic drugs, while the PEG component increases water solubility. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DSPE-PEG4-DBCO is synthesized by conjugating DSPE with PEG and subsequently attaching the DBCO group. The synthesis involves the following steps:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated DSPE is reacted with PEG to form DSPE-PEG.
DBCO Conjugation: The DSPE-PEG is then reacted with DBCO-NHS ester to form DSPE-PEG4-DBCO.
Industrial Production Methods
Industrial production of DSPE-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using DCC or similar coupling agents.
PEGylation in Bulk: The activated DSPE is reacted with PEG in large reactors.
DBCO Conjugation: The DSPE-PEG is then conjugated with DBCO-NHS ester in large-scale reactors, followed by purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO-PEG4-DBCO.
Major Products
The major products of the SPAAC reaction involving DSPE-PEG4-DBCO are triazole-linked conjugates, which are stable and biocompatible .
Wissenschaftliche Forschungsanwendungen
DSPE-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell imaging and labeling due to its bioorthogonal click chemistry properties.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
DSPE-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules. The PEG component enhances solubility and reduces immunogenicity, while the DSPE component facilitates encapsulation of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DSPE-PEG4-Amine: Similar to DSPE-PEG4-DBCO but contains an amine group instead of DBCO, used for amide bond formation.
DBCO-PEG4-Maleimide: Contains a maleimide group for thiol-reactive click chemistry.
EZ-Link TFP Ester-PEG4-DBCO: Contains a TFP ester for amine-reactive click chemistry.
Uniqueness
DSPE-PEG4-DBCO is unique due to its ability to undergo copper-free click chemistry, making it suitable for biological applications where copper toxicity is a concern. Its combination of hydrophobic and hydrophilic properties allows for versatile applications in drug delivery and bioconjugation .
Eigenschaften
Molekularformel |
C71H116N3O15P |
|---|---|
Molekulargewicht |
1282.7 g/mol |
IUPAC-Name |
[3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81) |
InChI-Schlüssel |
RIQFURRJENJBHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![5-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B15128813.png)
![2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128819.png)


![[2-Methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate](/img/structure/B15128834.png)

![4-Hydroxy-3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B15128848.png)
![6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15128853.png)


![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)

